molecular formula C19H22ClN3O3S B14956422 Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate

Cat. No.: B14956422
M. Wt: 407.9 g/mol
InChI Key: OQCVAKIKKVKSAV-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate is a synthetic organic compound featuring a thiazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a carbonylamino bridge to a piperidine ring bearing an ethyl carboxylate moiety. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological interactions, particularly in medicinal chemistry. Its synthesis likely involves coupling reactions between activated thiazole carboxylic acid derivatives and piperidine precursors, with structural confirmation via X-ray crystallography (using programs like SHELX) .

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 4-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H22ClN3O3S/c1-3-26-19(25)23-10-8-13(9-11-23)22-17(24)16-12(2)21-18(27-16)14-6-4-5-7-15(14)20/h4-7,13H,3,8-11H2,1-2H3,(H,22,24)

InChI Key

OQCVAKIKKVKSAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-methyl-2-({N-[(4-phenyl-1-piperazinyl)carbonyl]-L-alanyl}amino)-1,3-thiazole-5-carboxylate ()

  • Structural Differences : Replaces the 2-chlorophenyl group with a 4-phenylpiperazinyl-L-alanyl substituent.
  • Molecular Weight : ~484.98 g/mol (estimated), higher than the target compound due to the piperazine and alanyl groups.

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()

  • Structural Differences : Substitutes the 2-chlorophenyl-thiazole with a pyrazolyl group bearing 4-chloro- and 4-fluorophenyl rings.
  • Functional Implications : The fluorophenyl group increases lipophilicity (logP) and metabolic stability compared to the target compound’s 2-chlorophenyl group. The pyrazole core may enhance π-π stacking interactions in enzyme binding pockets .
  • Crystallographic Data : Confirmed via X-ray diffraction (SHELX refinement), showing planar geometry for the pyrazole-thiazole system .

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate ()

  • Structural Differences: Features a chlorothiazole directly methyl-linked to piperidine, lacking the carbonylamino bridge.
  • The chlorine on the thiazole (vs. phenyl in the target) alters electron distribution, affecting reactivity .

Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate ()

  • Structural Differences: Introduces an amino group on the thiazole and a 4-chlorophenylpiperazine substituent.
  • Molecular Weight : 352.84 g/mol, lower than the target compound due to the methyl ester and simpler substituents.

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s logP is influenced by the 2-chlorophenyl group (moderately hydrophobic) and the ethyl carboxylate (polar). Comparatively, the fluorophenyl analog () has higher logP, while the piperazine-containing analog () is more hydrophilic.
  • Electronic Effects : Quantum chemical calculations (via Multiwfn) reveal that the 2-chlorophenyl group in the target compound induces electron-withdrawing effects on the thiazole ring, enhancing electrophilicity at the carbonyl carbon for nucleophilic reactions .

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